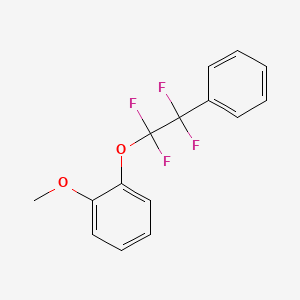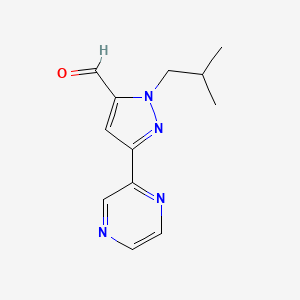
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C12H14N4O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
The synthesis of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrazine-2-carboxaldehyde with isobutyl hydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the aldehyde group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrazoles.
Aplicaciones Científicas De Investigación
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives such as:
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde: Similar in structure but with a different position of the aldehyde group, leading to different reactivity and applications.
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol:
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-5-pyrazin-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N4O/c1-9(2)7-16-10(8-17)5-11(15-16)12-6-13-3-4-14-12/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
MEADNLPCEUSGLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=CC(=N1)C2=NC=CN=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


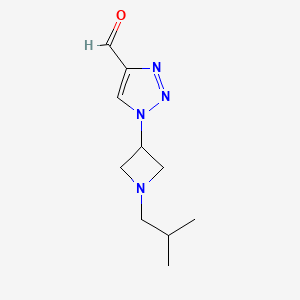
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)

![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)

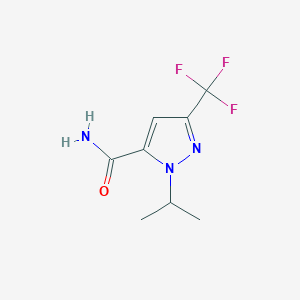
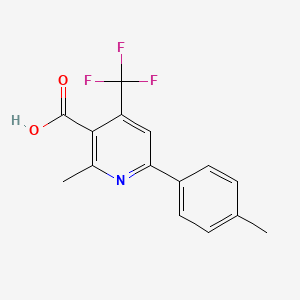
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
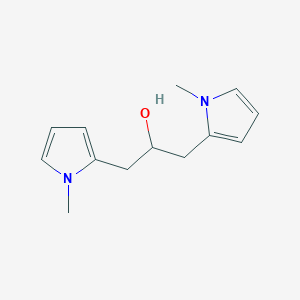
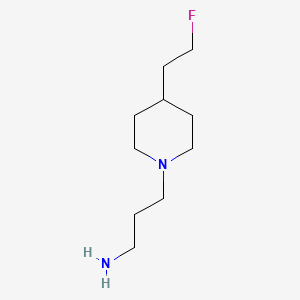

![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
